

Application Notes & Protocols: Prolycopene Isolation and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Prolycopene**

Cat. No.: **B1248880**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Prolycopene**, also known as (7Z, 9Z, 7'Z, 9'Z)-lycopene or tetra-cis-lycopene, is a naturally occurring geometric isomer of lycopene.^{[1][2]} It is the predominant carotenoid found in tangerine tomatoes (*Solanum lycopersicum*), giving them their characteristic orange color.^{[1][3]} Research suggests that cis-isomers of lycopene, such as **prolycopene**, have significantly higher bioavailability compared to the all-trans-lycopene found in red tomatoes, making them of particular interest for nutritional and pharmaceutical applications.^{[1][4][5]} The unique structure of **prolycopene**, with four cis-bonds in its polyene chain, necessitates specific considerations during isolation and purification to prevent isomerization to the more stable all-trans form.^{[6][7]}

This document provides detailed protocols and application notes for the extraction, isolation, and purification of **prolycopene** from its primary source, tangerine tomatoes.

Extraction of Prolycopene from Tangerine Tomatoes

The initial step involves extracting the crude carotenoid mixture from the plant matrix. Solvent extraction is the most common method. The choice of solvent significantly impacts the extraction efficiency.

Experimental Protocol: Solvent Extraction

This protocol is adapted from methods developed for lycopene extraction from tomato sources.

[\[8\]](#)

Materials:

- Fresh tangerine tomatoes
- Liquid nitrogen or freeze-dryer
- Blender or grinder
- Extraction solvents: Ethyl acetate, Hexane, Acetone, Ethanol (HPLC grade)
- Anhydrous sodium sulfate
- Sintered glass funnel and vacuum flask
- Rotary evaporator

Procedure:

- Sample Preparation:
 - Thoroughly wash fresh tangerine tomatoes with deionized water and pat them dry.
 - Chop the tomatoes into small pieces, removing the seeds.
 - Freeze the tomato pieces using liquid nitrogen or a freeze-dryer. Freeze-drying until a moisture content of ~0.8% is achieved is optimal.
 - Grind the freeze-dried tomato pieces into a fine powder using a blender or mill. Store the powder at -20°C in an airtight, light-protected container until extraction.
- Solvent Extraction:
 - Weigh 100 g of the dried tomato powder into a flask.
 - Add 1 L of ethyl acetate to the flask.
 - Agitate the mixture on a shaker at room temperature for 1 hour, ensuring the flask is protected from light (e.g., wrapped in aluminum foil).

- Filter the mixture through a sintered glass funnel under a vacuum to separate the extract from the solid residue.
- Collect the filtrate, which contains the crude **prolycopene** extract.
- Concentration:
 - Dry the extract over anhydrous sodium sulfate to remove any residual water.
 - Concentrate the extract using a rotary evaporator at a temperature not exceeding 35-40°C to avoid thermal degradation and isomerization.
 - The resulting concentrated oleoresin contains a mixture of carotenoids, with **prolycopene** being a major component.

Data Presentation: Extraction Efficiency

The selection of solvent is critical for maximizing the yield of carotenoids from the tomato matrix.

Solvent System	Extraction Yield (mg/g of dry weight)	Recovery Rate (%)	Reference
Ethyl Acetate	4.39	97.12%	[8]
Hexane	3.58	79.20%	[8]
Hexane:Acetone:Ethanol (2:1:1)	~50 mg/kg (of fresh weight)	Not Specified	[6]
Ethanol	1.25	27.65%	[8]

Table 1: Comparison of different solvents for the extraction of lycopene isomers from freeze-dried tomato powder.

Purification Techniques for Prolycopene

Following extraction, the crude oleoresin requires purification to isolate **prolycopene** from other carotenoids (like β -carotene), lipids, and chlorophylls. The primary methods are chromatography and crystallization.

Purification by Chromatography

High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity and for the analytical separation of different geometric isomers. C30 columns are particularly effective for resolving carotenoid isomers.[9][10][11]

Experimental Protocol: HPLC Purification

This protocol is designed for the separation and quantification of lycopene isomers.

Materials & Equipment:

- HPLC system with a photodiode array (PDA) detector
- Reversed-phase C30 column (e.g., 5 μ m, 4.6 x 250 mm)
- Mobile phase solvents (HPLC grade): Methyl tert-butyl ether (MTBE), Methanol (MeOH), Ethyl acetate (EtOAc)
- Crude **prolycopene** extract dissolved in a suitable solvent (e.g., MTBE/MeOH mixture)
- 0.45 μ m syringe filters

Procedure:

- Sample Preparation: Dissolve a small amount of the concentrated crude extract in the mobile phase or a compatible solvent. Filter the solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Column: C30 reversed-phase, maintained at room temperature.
 - Mobile Phase: An isocratic mixture of 40% MTBE, 50% MeOH, and 10% EtOAc.[9]

- Flow Rate: 1.0 mL/min.
- Detection: Set the PDA detector to scan from 250-600 nm. Monitor the chromatogram at the maximum absorption wavelength for **prolycopene** (~440-445 nm). All-trans-lycopene has a maximum at ~472 nm.[12]
- Injection Volume: 20 µL.
- Analysis:
 - Run the sample. The elution time for **prolycopene** and other isomers will be distinct, allowing for collection. A typical run can resolve isomers within 25 minutes.[9]
 - Identify the **prolycopene** peak based on its retention time and characteristic UV-Vis spectrum compared to a standard or literature data.[12]
 - Collect the fraction corresponding to the **prolycopene** peak for further use.

Purification by Crystallization

Crystallization is a scalable method for purifying lycopene isomers from the crude extract. Anti-solvent precipitation is a simple and effective technique.[8] For industrial applications, saponification followed by crystallization is also used to remove fatty acids and obtain high-purity crystals.[13]

Experimental Protocol: Anti-Solvent Precipitation

Materials:

- Crude **prolycopene** extract (dissolved in ethyl acetate)
- Anti-solvent: Methanol (MeOH)
- Beaker
- Stirring plate
- Filtration apparatus

Procedure:

- Take the crude extract dissolved in ethyl acetate (the "good" solvent).
- Slowly add methanol (the "anti-solvent") to the solution while stirring. **Prolycopene** is less soluble in methanol than in ethyl acetate.
- Continue adding methanol until precipitation of red-orange crystals is observed. The addition of the anti-solvent induces supersaturation, causing the target compound to crystallize.
- Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), to maximize crystal formation.
- Collect the precipitated crystals by filtration.
- Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.
- Dry the purified crystals under a vacuum or a stream of nitrogen, protected from light.

Data Presentation: Purity and Recovery

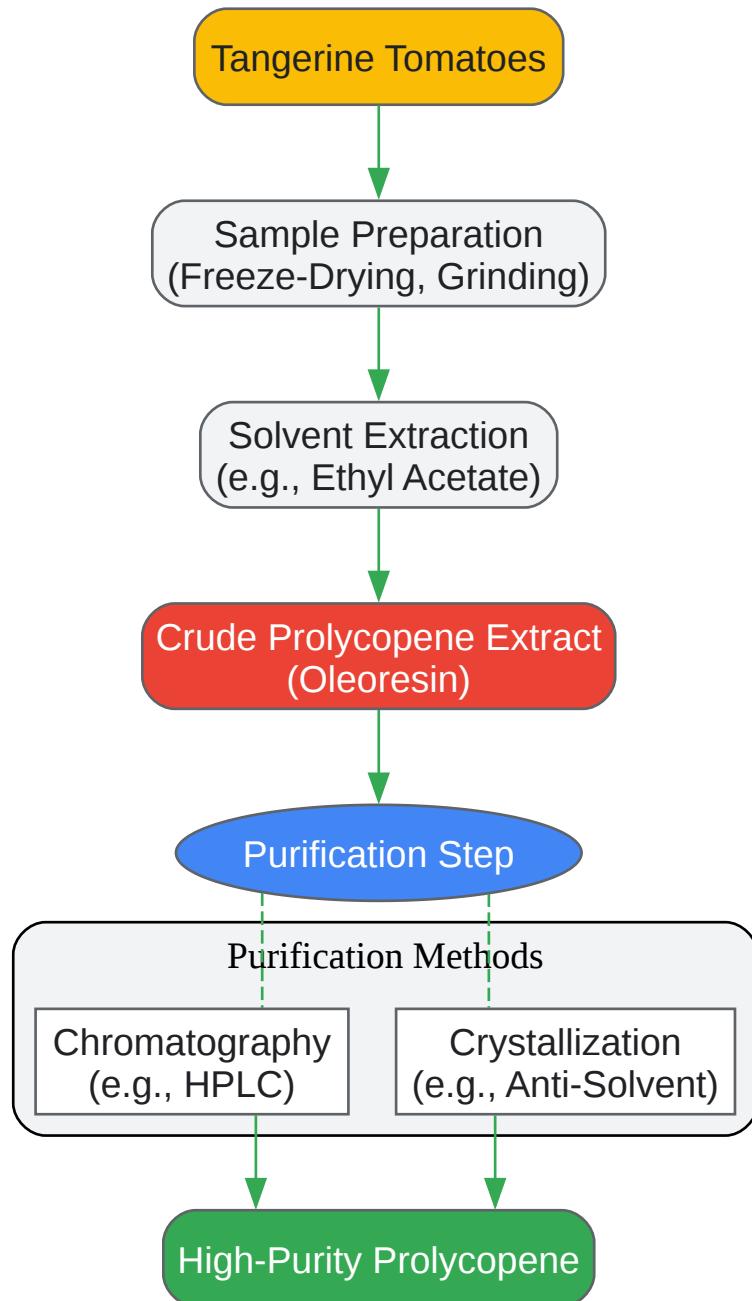
Crystallization offers a trade-off between purity and recovery, which can be optimized based on process conditions.

Purification Method	Purity Achieved	Recovery Rate	Reference
Anti-Solvent Precipitation (Methanol)	High (TLC showed a single red spot)	77.43%	[8]
Saponification & Crystallization	75-95% lycopene (of total carotenoids)	65-85%	[13]
Ethanol/n-hexane Crystallization	96.12%	78.45%	[14]

Table 2: Comparison of different crystallization methods for lycopene isomer purification.

Visualizations

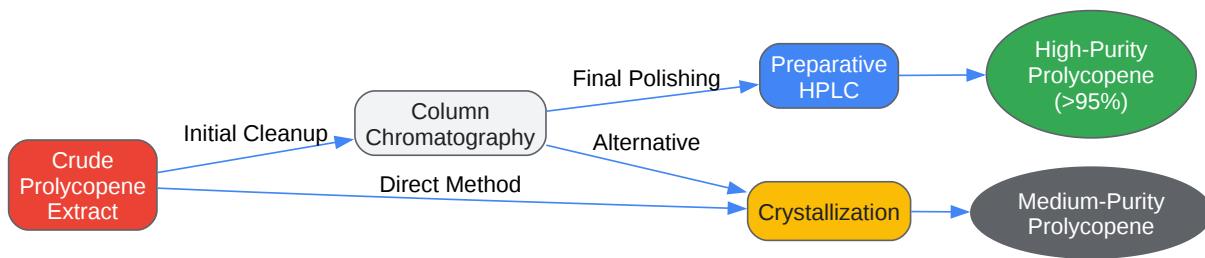
Workflow for Prolycopene Isolation and Purification



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Caption: General workflow from raw material to purified **prolycopene**.

Logical Relationships in Purification Strategies

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Caption: Decision pathway for selecting a **prolycopenone** purification strategy.

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- To cite this document: BenchChem. [Application Notes & Protocols: Prolycopene Isolation and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248880#prolycopene-isolation-and-purification-techniques]

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